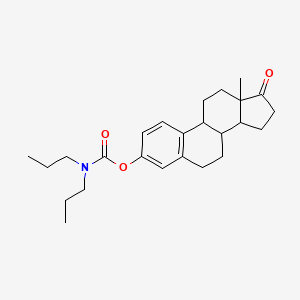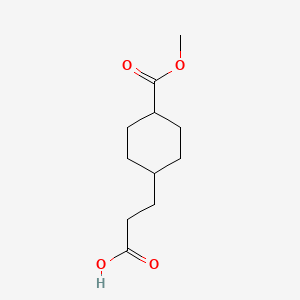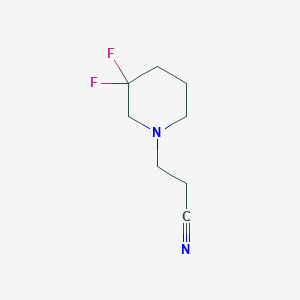
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one is a synthetic compound derived from the steroidal structure of estradiol. This compound is known for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structure allows it to interact with specific biological targets, making it a subject of interest for researchers.
准备方法
The synthesis of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with estradiol, a naturally occurring steroid.
Functional Group Modification: The hydroxyl groups on estradiol are protected using suitable protecting groups.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through a series of reactions, including amination and carbonylation.
Formation of the Final Compound: The protected hydroxyl groups are deprotected, and the final compound is formed through esterification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes.
科学研究应用
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex steroidal compounds.
Biology: Researchers study its interactions with cellular receptors to understand its biological activity.
Medicine: It has potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one involves its interaction with specific molecular targets, such as estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. This modulation can lead to effects like cell proliferation, differentiation, and apoptosis, depending on the context of its use.
相似化合物的比较
3-(((Dipropylamino)carbonyl)oxy)estra-1,3,5(10)-trein-17-one can be compared with other similar compounds, such as:
Estradiol: The parent compound, which has a similar steroidal structure but lacks the dipropylamino group.
Estrone: Another naturally occurring estrogen with a ketone group at the C17 position.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
The uniqueness of this compound lies in its modified structure, which imparts different biological activities and potential therapeutic applications compared to its analogs.
属性
分子式 |
C25H35NO3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC 名称 |
(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) N,N-dipropylcarbamate |
InChI |
InChI=1S/C25H35NO3/c1-4-14-26(15-5-2)24(28)29-18-7-9-19-17(16-18)6-8-21-20(19)12-13-25(3)22(21)10-11-23(25)27/h7,9,16,20-22H,4-6,8,10-15H2,1-3H3 |
InChI 键 |
SHFOTONKLZJXED-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Propenoic acid, 2-methyl-, 2-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]methylamino]ethyl ester](/img/structure/B12068320.png)





![(R)-{3-[2-(2-hydroxy-1-methyl-ethoxy)-phenyl]-propyl}-carbamic acid benzyl ester](/img/structure/B12068367.png)


![calcium;(Z,3S,4R)-3,4-dihydroxy-6-[2-[methyl(methylsulfonyl)amino]-4-[(2E)-penta-2,4-dien-2-yl]-6-propan-2-ylpyrimidin-5-yl]hex-5-enoic acid;(E,3S,4R)-6-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,4-dihydroxyhex-5-enoic acid](/img/structure/B12068392.png)


